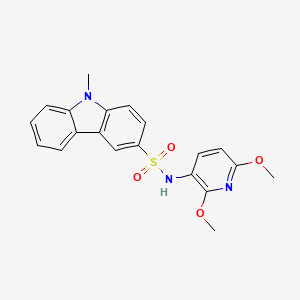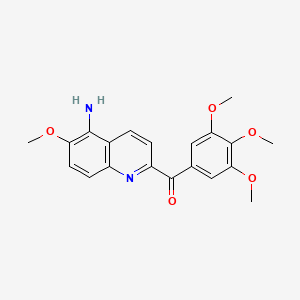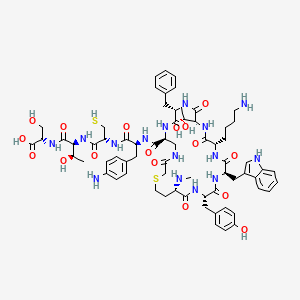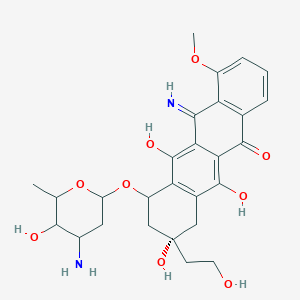![molecular formula C26H45N3O6S2 B10752848 propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-744832 is a potent and selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has garnered significant attention due to its potential anti-tumor properties, particularly in cancers driven by mutations in the Ras protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-744832 is synthesized through a series of chemical reactions involving the condensation of specific amino acids and other organic compounds. The synthetic route typically involves the use of thiol-containing peptidomimetics, which are designed to mimic the structure of natural peptides . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of L-744832 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: L-744832 primarily undergoes substitution reactions due to the presence of reactive functional groups such as thiol and carboxamide . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving L-744832 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving L-744832 depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
L-744832 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the inhibition of farnesyltransferase and its effects on protein function . In biology, it is employed to investigate the role of farnesylation in cellular processes and signal transduction pathways . In medicine, L-744832 is being explored as a potential therapeutic agent for cancers driven by Ras mutations, as it can induce tumor regression and enhance the sensitivity of cancer cells to radiation . In industry, it is used in the development of new anti-cancer drugs and other therapeutic agents .
Mechanism of Action
L-744832 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to the Ras protein . This post-translational modification is crucial for the proper localization and function of Ras. By inhibiting farnesyltransferase, L-744832 prevents the farnesylation of Ras, thereby disrupting its function and inhibiting the growth and proliferation of cancer cells . The compound also induces apoptosis and cell cycle arrest in cancer cells, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
L-744832 is unique among farnesyltransferase inhibitors due to its high potency and selectivity . Similar compounds include FTI-276 and lonafarnib, which also inhibit farnesyltransferase but may have different pharmacokinetic properties and levels of efficacy . L-744832’s ability to induce tumor regression and enhance radiation sensitivity makes it particularly valuable in cancer research and therapy .
List of Similar Compounds:- FTI-276
- Lonafarnib
- Tipifarnib
- BMS-214662
L-744832 stands out due to its specific molecular structure and the unique combination of anti-proliferative, pro-apoptotic, and anti-angiogenic effects it exerts on cancer cells .
Properties
Molecular Formula |
C26H45N3O6S2 |
|---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24-/m0/s1 |
InChI Key |
PGOKBMWPBDRDGN-IBXSQZDTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)
![3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752785.png)
![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)
![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)



![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
